N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a carboxamide group, and two chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbonyldiimidazole or similar coupling agents.
Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with chlorinated aromatic compounds under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for nucleophilic substitutions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Amines derived from the carboxamide group.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide vs. N-(2-chlorophenyl)-3-((4-chloropyridin-3-yl)oxy)piperidine-1-carboxamide: The position of the chlorine atom on the pyridine ring can significantly affect the compound’s reactivity and binding affinity.
This compound vs. N-(2-bromophenyl)-3-((3-bromopyridin-4-yl)oxy)piperidine-1-carboxamide: Substitution of chlorine with bromine can alter the compound’s chemical properties, such as its reactivity and solubility.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-3-((4-chloropyridin-3-yl)oxy)piperidine-1-carboxamide
- N-(2-bromophenyl)-3-((3-bromopyridin-4-yl)oxy)piperidine-1-carboxamide
- N-(2-fluorophenyl)-3-((3-fluoropyridin-4-yl)oxy)piperidine-1-carboxamide
This article provides a comprehensive overview of N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-5-1-2-6-15(13)21-17(23)22-9-3-4-12(11-22)24-16-7-8-20-10-14(16)19/h1-2,5-8,10,12H,3-4,9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEQKIFSOAHTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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